The following tables consolidate the nuclear magnetic resonance (NMR) data and key physical characteristics of Diglyme-d14. The coupling constants (J) are reported in Hertz (Hz) [1] [2].
Table 1: NMR Spectral Data
| Nucleus | Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) |
|---|---|---|---|
| ^1^H | 3.49 | Broad | - |
| ^1^H | 3.40 | Broad | - |
| ^1^H | 3.22 | Quintet | ~1.5 [2] |
| ^13^C | 70.7 | Quintet | 21 [1] [2] |
| ^13^C | 70.0 | Quintet | 21 [1] [2] |
| ^13^C | 57.7 | Quintet | 21 [1] [2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C~6~D~14~O~3~ [2] |
| Molecular Weight | 148.26 g/mol [2] |
| Density (d(_4)(^{20})) | 0.95 [2] |
| Melting Point | -68 °C [1] [2] |
| Boiling Point | 162 °C [1] [2] |
The provided NMR data was typically acquired under specific conditions [1]:
The following Graphviz diagram illustrates the logical relationship between an NMR spectrum, its key parameters, and their influence on data interpretation, which underpins the experimental protocol.
A workflow diagram showing how key NMR parameters are used to determine molecular structure.
| Property | Specification |
|---|---|
| Chemical Formula | (CD₃OCD₂CD₂)₂O |
| CAS Number | 38086-00-9 (Labeled); 111-96-6 (Unlabeled) |
| Molecular Weight | 148.26 g/mol |
| Deuteration Degree | D, 98% |
| Chemical Purity | 98% |
| Form | Neat liquid |
| Primary Application | NMR Solvents |
| Storage | Store at room temperature away from light and moisture |
| Property | Specification |
|---|---|
| Chemical Formula | (CH₃OCH₂CH₂)₂O |
| Molar Mass | 134.175 g·mol⁻¹ |
| Density | 0.937 g/mL |
| Boiling Point | 162 °C (324 °F) |
| Melting Point | -64 °C (-83 °F) |
| Flash Point | 57 °C (135 °F) |
| Miscibility | Miscible with water and organic solvents |
Deuterated diglyme carries significant safety warnings. It is classified as a Flammable liquid and vapour and may damage fertility or the unborn child through dermal contact, inhalation, or oral exposure [1]. The non-deuterated form is listed as a substance of very high concern (SVHC) by the European Chemicals Agency due to its reproductive toxicity [2].
The search results did not contain a specific experimental protocol for using deuterated diglyme. However, based on its designation as an NMR solvent, the general workflow for its use in a spectroscopy experiment would follow the common path outlined below.
This diagram illustrates the standard steps for preparing a sample and using a deuterated solvent like diglyme-d₁₄ in NMR spectroscopy.
The following table consolidates the nuclear magnetic resonance (NMR) data for deuterium-proton (JH,D) and deuterium-carbon (JC,D) coupling constants in this compound [1] [2].
| Nucleus | Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) |
|---|---|---|---|
| 1H | 3.49 | Broad (br) | JH,D: Not specified |
| 1H | 3.40 | Broad (br) | JH,D: Not specified |
| 1H | 3.22 | Quintet (5) | JH,D: 1.5 [2] |
| 13C | 70.7 | Quintet (5) | JC,D: 21 [2] |
| 13C | 70.0 | Quintet (5) | JC,D: 21 [2] |
| 13C | 57.7 | Quintet (5) | JC,D: 21 [2] |
Key Notes on Data Interpretation [1]:
The following section details established experimental approaches for determining coupling constants, progressing from fundamental 1D analysis to advanced 2D techniques.
This is the most direct method for measuring J-coupling between non-equivalent protons [3] [4].
The workflow for 1D analysis and its connection to advanced methods can be summarized as follows:
Workflow for determining J-coupling constants, from basic 1D analysis to advanced 2D methods.
For complex molecules with crowded spectra and severe signal overlap, advanced 2D methods like PSYCHEDELIC (Pure Shift Yielded by CHirp Excitation to DELiver Individual Couplings) are required [6].
Sodium-based complexes, particularly those involving glyme ligands, are of significant interest in developing precursors for nanomaterials and electrolytes for sodium-ion batteries [1]. This document details the single-step synthesis and characterization via NMR spectroscopy of an ionic oligomeric sodium complex with hexafluoroacetylacetonate (hfa) and diglyme, identified as [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ [1]. The provided protocol is designed for researchers and scientists in drug development and materials science.
This synthesis is adapted from a published procedure for sodium β-diketonate glyme adducts [1].
Objective: To synthesize the sodium hexafluoroacetylacetonate diglyme adduct in a single-step reaction.
Materials:
Procedure:
The synthesis workflow can be visualized as follows, showing the transformation from reactants to the final crystalline product:
The following tables summarize the characteristic NMR signals for the [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ complex.
Table 1: Characteristic ¹H NMR Data [1]
| Group / Moiety | Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|---|
| Diglyme Ligand | ~3.5 | Singlet | -OCH₃ protons |
| Diglyme Ligand | ~3.6 | Multiplet | -OCH₂CH₂O- protons |
| hfa Ligand | ~5.5 | Singlet | Methine (-CH) proton |
Table 2: Characteristic ¹³C NMR Data [1]
| Group / Moiety | Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|---|
| Diglyme Ligand | ~59 | -OCH₃ carbon |
| Diglyme Ligand | ~70 | -OCH₂- carbon |
| hfa Ligand | ~87 | Methine (-CH) carbon |
| hfa Ligand | ~117 | Quartet (J ≈ 288 Hz), -CF₃ carbon |
| hfa Ligand | ~177 | Carbonyl (-C=O) carbon |
The diagram below outlines the logical process for analyzing the NMR spectra to confirm the successful formation of the complex.
The NMR data confirms the structure of the complex. The presence of sharp signals for the diglyme and hfa ligands, along with the absence of a broad peak from the enol form of the parent Hhfa acid, indicates successful coordination to the sodium ion [1]. The chemical shifts observed are consistent with the ionic oligomeric structure [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ determined by single-crystal X-ray diffraction [1]. This complex demonstrates properties (volatility, thermal stability) that make it a valuable precursor for depositing sodium-containing thin films via methods like MOCVD [1].
Solvent co-intercalation is an electrochemical process where solvated sodium ions insert into graphite galleries alongside their coordinated solvent molecules, forming ternary graphite intercalation compounds (t-GICs). This mechanism fundamentally differs from conventional lithium-ion intercalation in graphite, where desolvation occurs prior to insertion [1] [2].
While sodium ion intercalation into graphite was long considered thermodynamically impossible due to the instability of binary sodium-graphite compounds, the co-intercalation of ether solvents like diglyme enables highly reversible sodium storage with exceptional rate capability and cycling stability [3] [2] [4]. This phenomenon has expanded beyond anodes to include cathode materials, opening new avenues for sodium-ion battery design [5].
The co-intercalation reaction can be represented as: Na⁺(solv)ₙ + e⁻ + graphite → ternary GIC where (solv)ₙ represents the solvation shell, typically comprising diglyme molecules [1].
Unlike conventional intercalation, solvent co-intercalation bypasses the desolvation step, significantly reducing charge-transfer resistance and enabling faster kinetics. The co-intercalated solvents act as electrostatic shields that minimize strong cation-graphite interactions, facilitating rapid diffusion despite the larger size of solvated complexes [1] [2].
During sodiation, graphite undergoes well-defined stage transformations similar to classical GICs. Research using highly oriented pyrolytic graphite (HOPG) has identified the formation of stage-3, stage-2, and ultimately stage-1 compounds with a definitive stoichiometry of Na(diglyme)₂C₂₀ to Na(diglyme)₂C₂₆ [3] [4]. The intercalation expands the graphite interlayer spacing from 0.335 nm to over 1.1 nm to accommodate the solvated sodium ions [5].
Table 1: Conventional electrolyte formulations for sodium-diglyme co-intercalation
| Sodium Salt | Solvent System | Concentration | Co-intercalation Potential | Specific Capacity | Key Characteristics |
|---|---|---|---|---|---|
| NaPF₆ [6] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | High reversibility, good rate capability |
| NaOTf [3] [7] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | Forms stable SEI, common research electrolyte |
| NaCF₃SO₃ [3] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | Similar performance to NaOTf |
Recent research has focused on tailoring co-intercalation potentials through innovative electrolyte engineering:
Synergistically Competitive Coordination: Incorporating small-weak co-solvents like dimethoxymethane (DMM) with diglyme in 1 M NaPF₆ DME:DMM (1:2 vol) reduces co-intercalation potential to 0.4 V (room temperature) and 0.32 V (60°C) while maintaining capacity and rate capability [6] [8].
Anion-Mediated Stabilization: Adding 0.04 M NaNO₃ to standard diglyme electrolytes enhances oxidation stability to >4.8 V vs. Na⁺/Na, enabling compatibility with high-voltage cathodes [7].
Materials:
Procedure:
Half-cell Configuration (Na||Graphite):
Full-cell Configuration:
Cyclic Voltammetry:
Galvanostatic Cycling:
Galvanostatic Intermittent Titration Technique (GITT):
Table 2: Essential characterization methods for t-GICs
| Technique | Application | Experimental Parameters | Key Observations |
|---|---|---|---|
| Operando XRD [6] [5] | Stage transformation analysis | Synchrotron or lab source (Cu Kα), 0.01-2°/min | (00l) peak shifting, appearance of staged compounds |
| Raman Spectroscopy [3] | Structural changes during cycling | 514 nm or 633 nm laser, in situ cell | G-band shift and splitting during intercalation |
| Electrochemical Dilatometry [5] | Electrode expansion measurements | ~5 N constant force, thickness resolution <0.1 μm | Up to 28% electrode expansion during co-intercalation |
| SEM/TEM [3] [5] | Morphology and structural integrity | 5-15 kV SEM, 200-300 kV TEM | Layer separation, cracking, or exfoliation phenomena |
Successful co-intercalation exhibits:
Confirm co-intercalation through:
Low Initial Coulombic Efficiency: Often caused by electrolyte decomposition or irreversible sodium trapping. Mitigate through electrolyte formulation optimization or pre-formation cycles [6] [7].
Capacity Fading: Can result from graphite exfoliation or solvent decomposition. Improve with stable electrolyte systems and potential-limiting protocols [5].
High Voltage Hysteresis: Typically indicates sluggish kinetics. Optimize through electrode architecture design or electrolyte engineering [6].
Temperature Management: Elevated temperatures (45-60°C) can lower co-intercalation potential and improve kinetics but may reduce cycle life [6].
Carbon Material Selection: Highly crystalline graphene nanosheets outperform conventional graphite in diglyme electrolytes, delivering up to 235 mAh/g with improved cyclability [3].
Electrolyte Additives: Small amounts of NaNO₃ (0.04 M) enhance high-voltage stability for full-cell applications [7].
The unique properties of sodium-diglyme graphite intercalation compounds enable several advanced applications:
High-Power Sodium-Ion Batteries: Leveraging the exceptional rate capability for fast-charging applications [6] [3]
Dual-Graphite Batteries: Implementing co-intercalation at both anode and cathode for symmetric cell designs [5]
Multivalent Ion Systems: Extending the co-intercalation concept to Mg²⁺ and Ca²⁺ ions with appropriate solvent systems [1] [2]
Future research directions include exploring new solvent systems, optimizing full-cell configurations, and developing advanced characterization techniques to better understand the dynamics of solvated ion transport in graphite galleries.
Diglyme (G2), a member of the glyme solvent family, is increasingly recognized as a key component for next-generation lithium batteries, including lithium-sulfur (Li-S) and lithium-metal systems [1]. Its molecular structure, consisting of ether oxygen atoms, facilitates weak Li+-solvent binding and promotes the formation of stable interfacial layers on electrode surfaces [2] [1]. These electrolytes are characterized by low volatility, reduced flammability, and the ability to suppress the dissolution of polysulfides in Li-S cells, thereby enhancing cycle life and safety [3] [4] [1]. The following notes and protocols detail the preparation, formulation, and electrochemical testing of concentrated diglyme-based electrolytes.
2.1 Solvent and Salt Preparation
2.2 Electrolyte Formulation Concentrated electrolyte formulations are often employed to enhance stability and performance. The table below summarizes two exemplary formulations from the literature.
Table 1: Exemplary Concentrated Diglyme-Based Electrolyte Formulations
| Component | Role | Formulation 1 (DEGDME_HCE) [4] | Formulation 2 (Common Practice) [3] |
|---|---|---|---|
| Diglyme (G2) | Solvent | Base solvent | Base solvent |
| LiTFSI | Conductive Salt | 1.5 mol kg~solvent~⁻¹ | As required (e.g., 2 M) |
| LiNO₃ | Additive (Stabilizes Li metal anode) | 1.5 mol kg~solvent~⁻¹ | Often used in small percentages |
Protocol: Electrolyte Preparation
3.1 Cathode Preparation The following protocol is applicable for sulfur-composite cathodes (e.g., S:Sn 80:20 w/w) [4]:
3.2 Cell Assembly (Coin Cell CR2032)
4.1 Cyclic Voltammetry (CV)
4.2 Galvanostatic Cycling
4.3 Electrochemical Impedance Spectroscopy (EIS)
The experimental workflow from material preparation to data analysis is summarized in the diagram below.
Electrochemical testing of cells with concentrated diglyme-based electrolytes typically yields the following performance metrics:
Table 2: Typical Electrochemical Performance of Li-S Cells with Concentrated Diglyme Electrolyte
| Performance Parameter | Typical Result | Test Conditions |
|---|---|---|
| Specific Capacity | Up to 1300 mAh g~S~⁻¹ | C/5 rate, 35 °C [4] |
| Cycle Life | Stable for over 100 cycles | Demonstrated with low capacity fade [3] |
| Coulombic Efficiency | Can approach 100% | With optimized SEI and suppressed shuttle [4] |
Key Mechanisms:
For a comprehensive electrolyte analysis, evaluating wettability on electrodes is crucial, as it affects manufacturing and performance. The following protocol uses a capillary infiltration method.
Principle: The test measures the rate at which an electrolyte is drawn into the porous structure of an electrode, which is inversely related to its viscosity [5].
Equipment: Electrolyte Wetting System (e.g., IEST EWS1100) [5].
Procedure:
Data Interpretation: Lower-viscosity solvents and electrolytes will show a steeper slope on the infiltration curve, indicating faster wetting. This method is effective for screening different solvent/salt combinations and optimizing formulations for manufacturability [5].
Diglyme-based electrolytes represent a promising path toward safer, high-energy-density lithium batteries. The protocols outlined provide a framework for their formulation and electrochemical evaluation. The primary advantages include enhanced anode stability and the suppression of polysulfide shuttle in Li-S systems.
For your work with diglyme-d14, these protocols for standard diglyme serve as a direct experimental template. The key assumption is that the deuterated form will exhibit similar physicochemical and electrochemical properties. You can directly substitute this compound into the formulation and assembly protocols. The critical step will be to rigorously compare the performance data (capacity, cycle life, EIS) you obtain with the known benchmarks for standard diglyme to elucidate any isotopic effects.
Diglyme-based solvation structures represent a significant advancement in alkali metal battery technology, particularly for systems struggling with irreversible capacity loss and poor ion transport. Diglyme (C6H14O3), or bis(2-methoxyethyl) ether, is a glyme-based solvent characterized by its linear chain of oxygen atoms that create favorable coordination sites for metal cations. The deuterated form (diglyme-d14) where all hydrogen atoms are replaced with deuterium provides distinct advantages for research applications, particularly in nuclear magnetic resonance (NMR) studies due to its superior spectral properties and reduced interference during analysis.
The unique solvation structure of diglyme with alkali metal ions enables the formation of stable complexes that can co-intercalate into graphite electrodes, a phenomenon that has attracted significant attention for sodium-ion battery systems where conventional graphite intercalation is thermodynamically unfavorable. These ternary intercalation compounds consisting of graphite, sodium, and diglyme demonstrate exceptional cycle performance due to their dynamic behavior within the graphene layers, facilitating rapid ion diffusion and stable electrode-electrolyte interfaces. Research indicates that the weakly solvating power of glymes like diglyme promotes anion-rich solvation sheaths that enhance desolvation kinetics and contribute to stable solid electrolyte interphase (SEI) formation—critical factors for long-term battery performance across varied operating conditions.
Solid-state NMR spectroscopy serves as a powerful technique for investigating the dynamic behavior and coordination environment of this compound in battery anode materials. The protocol outlined below has been specifically optimized for studying sodium-diglyme complexes in graphite intercalation compounds:
Sample Preparation: Electrochemically synthesize the ternary graphite intercalation compound using deuterated diglyme (this compound) to enable clear NMR signal detection. Prepare the compound by immersing graphite electrodes in a 1.0 M sodium bis(fluorosulfonyl)imide (NaFSI) dissolved in this compound solution inside an argon-filled glove box (O₂ and H₂O levels < 0.1 ppm). Allow the intercalation to proceed for 24 hours at room temperature before sealing in appropriate NMR rotors under inert atmosphere. [1] [2]
Data Acquisition Parameters: Conduct ²H NMR experiments on a spectrometer operating at a Larmor frequency of at least 400 MHz. Utilize a quadrupolar echo pulse sequence with a π/2 pulse length of 2.5-3.5 μs and inter-pulse delay of 40 μs. Acquire spectra across a temperature range of 150-300 K to probe dynamic transitions, with a minimum of 1024 scans per temperature increment to ensure adequate signal-to-noise ratio. Set the recycling delay to 1.0-2.0 seconds based on longitudinal relaxation times. [1]
Spectral Analysis Methodology: Process the acquired data with exponential line broadening (100-500 Hz) before Fourier transformation. Analyze the line shapes and quadrupolar splitting patterns to determine molecular mobility and coordination geometry. Specifically, rigid lattice spectra with characteristic Pake doublets indicate restricted motion, while motionally narrowed signals suggest rapid molecular reorientation. Quantitative analysis of temperature-dependent dynamics should focus on the activation energies for rotational processes. [1]
Table 1: Key NMR Parameters for this compound Characterization in Sodium-Graphite Intercalation Compounds
| Experimental Parameter | Optimal Setting | Structural Information Obtained |
|---|---|---|
| Temperature Range | 150-300 K | Molecular mobility transitions |
| Echo Delay Time | 40 μs | Quadrupolar coupling constant determination |
| π/2 Pulse Length | 2.5-3.5 μs | Spectral resolution optimization |
| Recycle Delay | 1.0-2.0 s | Relaxation time considerations |
| Scan Accumulation | 1024-4096 | Signal-to-noise ratio enhancement |
Computational methods provide invaluable atomic-level insights into diglyme solvation structures and their dynamic behavior in battery anodes. The following protocol details the application of density functional theory (DFT) and molecular dynamics (MD) simulations for characterizing these complexes:
Model Construction: Build initial coordination models of sodium ions with diglyme molecules using chemical modeling software. For ternary graphite intercalation compounds, create layered structures with alternating graphene sheets and sodium-diglyme complexes. Ensure proper periodic boundary conditions with vacuum spacing of at least 15 Å perpendicular to the graphene layers to prevent spurious interactions between periodic images. [3] [4]
DFT Calculation Parameters: Employ the Perdew-Burke-Ernzerhof (PBE) functional with Grimme's D3 dispersion correction to account for van der Waals interactions. Use a plane-wave basis set with kinetic energy cutoff of 500 eV and projector-augmented wave (PAW) pseudopotentials. Set k-point sampling to 3×3×1 for graphite intercalation compounds. Perform geometry optimization until forces on all atoms are below 0.01 eV/Å. Calculate electronic structure properties including projected density of states (PDOS) and electron localization function (ELF) to analyze bonding characteristics. [3]
Molecular Dynamics Protocol: Conduct ab initio MD (AIMD) simulations in the NVT ensemble using a Nosé-Hoover thermostat with integration time step of 1.0 fs. Extend simulation time to at least 20 ps for adequate sampling of dynamic processes. Calculate mean square displacement (MSD) of sodium ions from trajectory data to determine diffusion coefficients using the Einstein relation. Analyze coordination numbers and radial distribution functions to characterize solvation structure stability. [3]
Electrochemical analysis provides critical performance metrics for battery systems employing diglyme-based electrolytes, connecting molecular-level solvation structures to macroscopic device behavior:
Cell Assembly: Construct CR2032-type coin cells in an argon-filled glove box using graphite working electrodes, sodium metal counter/reference electrodes, and glass fiber separators. Prepare the electrolyte solution of 1.0 M NaTFSI or NaFSI salt in diglyme or this compound solvent. Ensure precise electrode alignment and apply uniform pressure during cell sealing to maintain consistent interfacial contact. [1]
Cycling and Rate Performance Testing: Execute galvanostatic charge-discharge cycles between voltage limits of 0.01-2.0 V vs. Na/Na⁺ at varying current densities (0.1-2.0C rate). Perform cyclic voltammetry scans at 0.1-1.0 mV/s sweep rates to identify redox processes associated with co-intercalation. Conduct electrochemical impedance spectroscopy (EIS) measurements from 100 kHz to 10 mHz with 10 mV amplitude to analyze interfacial resistance evolution. [1] [5]
Desolvation Energy Assessment: Employ potentiostatic electrochemical impedance spectroscopy with a symmetric cell configuration (Na|electrolyte|Na) to determine the activation energy for charge transfer. Calculate the desolvation energy barrier from the temperature-dependent charge transfer resistance using Arrhenius analysis across a temperature range of 25-80°C. [6] [7]
The coordination structure of diglyme with sodium ions exhibits remarkable temperature dependence that directly influences ion transport mechanisms in battery anodes. Research employing ²H NMR spectroscopy has revealed two distinct coordination regimes with a transition temperature of approximately 233 K:
Low-Temperature Regime (Below 233 K): At reduced temperatures, sodium-diglyme complexes demonstrate rigid coordination where two diglyme molecules bind to each sodium ion in a well-defined geometry. The complex remains essentially static except for the rotation of terminal methyl groups, which continues even at cryogenic temperatures. This restricted molecular motion results in characteristic quadrupolar splitting patterns in ²H NMR spectra, indicative of a well-ordered intercalation structure within the graphite galleries. The rigidity of the complex at low temperatures contributes to reduced ionic conductivity but enhanced structural stability. [1]
High-Temperature Regime (Above 233 K): At room temperature and above, diglyme molecules exhibit dynamic coordination behavior characterized by weak binding to sodium ions through typically one oxygen atom of the ligand. This coordination mode allows the diglyme molecule to rotate freely around the O-Na axis, creating a more fluidic environment that facilitates rapid ion transport. The active molecular motion of these sodium-diglyme complexes significantly enhances sodium diffusion between graphene layers in graphite intercalation compounds, contributing to improved rate capability in sodium-ion batteries. [1]
Table 2: Temperature-Dependent Coordination Behavior of Sodium-Diglyme Complexes in Graphite Anodes
| Coordination Parameter | Low-Temperature Behavior (<233 K) | High-Temperature Behavior (>233 K) |
|---|---|---|
| Coordination Number | ~2 diglyme molecules per Na⁺ | ~1 oxygen atom per Na⁺ |
| Molecular Mobility | Restricted (methyl rotation only) | Free rotation around O-Na axis |
| Ion Transport Mechanism | Limited Na⁺ diffusion | Enhanced Na⁺ diffusion between graphene layers |
| NMR Spectral Characteristics | Pake doublet pattern | Motionally narrowed signal |
| Impact on Battery Performance | Structural stability | Enhanced rate capability |
The co-intercalation mechanism of sodium-diglyme complexes represents a paradigm shift in sodium-ion battery technology, enabling the reversible insertion of sodium into graphite—an achievement previously considered impractical due to thermodynamic constraints. This unique process involves several distinct stages:
Solvation Shell Formation: In the bulk electrolyte, sodium ions coordinate with diglyme molecules to form stable solvated complexes with a specific stoichiometry. The linear chain structure of diglyme, with three oxygen atoms capable of coordinating to cations, creates an optimal geometry for forming these complexes. The weak solvation power of diglyme is crucial as it allows for easier desolvation at the electrode interface or enables the entire complex to intercalate without complete desolvation. [1] [5]
Interfacial Recognition and Insertion: The solvated sodium-diglyme complexes approach the graphite electrode interface, where the molecular dimensions and electronic structure of the complex match the geometric constraints of the graphene galleries. This size-selective compatibility enables the staged intercalation of the complexes without causing exfoliation or mechanical degradation of the graphite structure—a common failure mechanism in conventional sodium-ion battery systems. [1]
Dynamic Reorganization Within Graphene Layers: Once intercalated, the sodium-diglyme complexes undergo structural rearrangement to optimize packing density and interaction with the graphene surfaces. The complexes organize into layered structures with specific orientation relative to the graphene planes, facilitated by the dynamic coordination behavior observed in NMR studies. This reorganization creates efficient pathways for electronic conduction while maintaining sufficient mobility for the sodium ions to diffuse within the expanded graphite structure. [1]
The following diagram illustrates the coordination and intercalation mechanism of sodium-diglyme complexes in graphite anodes:
The design of high-performance electrolytes based on diglyme solvents requires careful consideration of multiple factors to optimize the solvation structure for specific battery configurations. Recent advances have identified several key strategies for enhancing performance:
Anion Engineering: Incorporate anions with strong Li⁺/Na⁺ affinity such as trifluoroacetate (TFA⁻) or bis(fluorosulfonyl)imide (FSI⁻) to create anion-rich solvation sheaths. These anions competitively coordinate with alkali metal ions, reducing solvent interaction and promoting the formation of inorganic-rich solid electrolyte interphases (SEI). For optimal performance, use a bisalt system with 0.5 M LiTFA + 0.5 M LiTFSI in diglyme, which has been shown to reduce the desolvation energy barrier from 58.20 to 46.31 kJ mol⁻¹ compared to single-salt formulations. [6] [5]
Concentration Optimization: Tailor salt concentration to balance ion conductivity and solvation structure. While conventional electrolytes typically use 1.0 M concentrations, slightly elevated concentrations of 1.25-1.8 M have demonstrated improved performance in glyme-based systems by enhancing anion participation in the primary solvation shell without significantly compromising ionic conductivity. This optimized concentration promotes the formation of contact ion pairs and aggregates that facilitate faster desolvation kinetics at electrode interfaces. [4] [5]
Fluorination Strategies: Implement partially fluorinated ether solvents such as 2,2-difluoroethyl methyl ether (FEME) in combination with diglyme to further weaken Li⁺/Na⁺ solvation and enhance electrochemical stability. Fluorinated solvents demonstrate even weaker solvating power than their non-fluorinated analogs, promoting greater anion involvement in the solvation structure and creating more robust electrode-electrolyte interfaces, particularly at high operating voltages. [4] [7]
Battery operation across wide temperature ranges presents significant challenges that can be addressed through strategic design of diglyme-based solvation structures:
High-Temperature Resilience (Up to 80°C): Formulate electrolytes with competitive solvation components that maintain stable coordination structures at elevated temperatures. The incorporation of lithium nitrate (LiNO₃) as a co-salt in diglyme-based electrolytes has proven effective in stabilizing the lithium metal interface under high-temperature operation, enabling LiFePO₄||Li cells to achieve 500 cycles with 96% capacity retention at 80°C. This remarkable performance stems from the reinforced SEI layer rich in inorganic compounds such as Li₃N and LiNₓOᵧ that suppress continuous electrolyte decomposition. [5]
Low-Temperature Functionality: Exploit the weak solvation energy of diglyme-based electrolytes to maintain ion transport at sub-ambient temperatures. The relatively low desolvation energy barriers of sodium-diglyme and lithium-diglyme complexes facilitate charge transfer even when molecular thermal energy is reduced. This characteristic enables graphite anodes to maintain approximately 70% of their room-temperature capacity at -20°C when paired with properly formulated diglyme-based electrolytes containing fluorinated co-solvents. [7] [5]
Table 3: Performance Metrics of Diglyme-Based Electrolytes in Various Battery Systems
| Battery System | Electrolyte Formulation | Cycle Life (Capacity Retention) | Operating Conditions |
|---|---|---|---|
| Graphite|Na Half-cell | 1.0 M NaFSI in this compound | 200+ cycles (>95%) | Room temperature, 0.2C rate |
| LFP|Li Full Cell | 1.25 M LiTFSI/LiTFA in diglyme | 2000 cycles (90%) | 25°C, 1C rate |
| LFP|Li Full Cell | 1.25 M LiTFSI/LiNO₃ in diglyme | 500 cycles (96%) | 80°C, 1C rate |
| Si/C|Li Full Cell | EFA/FEC with diglyme additive | 500 cycles (85.2%) | Room temperature, 0.2C rate |
| Li-O₂ Battery | 0.5 M LiTFA + 0.5 M LiTFSI in G4 | 120 cycles (Limited Li anode) | 7 mAh cm⁻² areal capacity |
The strategic application of This compound solvation structures in battery anodes represents a significant advancement in electrochemical energy storage technology, particularly for sodium-ion systems where conventional graphite intercalation is thermodynamically challenging. The unique coordination chemistry of diglyme with alkali metal ions, characterized by temperature-dependent dynamics and weak solvation power, enables unprecedented performance in terms of cycle life, rate capability, and temperature resilience.
Future research directions should focus on expanding the application of diglyme-based solvation structures to emerging battery chemistries including potassium-ion, magnesium-ion, and calcium-ion systems. Additionally, further investigation into the relationship between solvation structure and interphase composition at atomic levels will enable more precise electrolyte engineering. The development of multi-dentate glyme analogs with tailored coordination properties and increased oxidation stability represents another promising avenue for enhancing high-voltage compatibility. As battery technologies continue to evolve toward more demanding applications, the fundamental understanding and strategic implementation of controlled solvation structures will play an increasingly critical role in achieving performance targets.
In the pursuit of advanced sodium-ion batteries (SIBs), solvent co-intercalation has emerged as a pivotal mechanism for enhancing electrode performance. Unlike conventional intercalation, which requires complete desolvation of ions, solvent co-intercalation involves the simultaneous insertion of solvated sodium ions and their solvent shell, such as diglyme molecules, into the electrode's layered structure [1]. This process is particularly notable in graphite anodes and certain layered sulfide cathodes, where it can lead to improved reaction kinetics and cycling stability [1] [2]. The chelating effect of diglyme, which allows it to form stable complexes with sodium ions, is a key factor behind this behavior [2]. These application notes consolidate recent findings and provide detailed methodologies for researchers investigating the dynamic behavior of sodium-diglyme complexes in battery systems.
The performance of sodium-diglyme complexes is characterized by distinct electrochemical signatures and structural changes. Key observations include the appearance of additional voltage plateaus at around 2.02 V (desodiation) and 1.77 V (sodiation) versus Na+/Na when diglyme-based electrolytes are used with layered sulfide cathodes [1]. Furthermore, operando X-ray diffraction (XRD) studies confirm that co-intercalation leads to a significant interlayer expansion (e.g., 106% larger than the pristine structure) [1], providing ample space for the solvated ions.
Molecular dynamics studies reveal that the solvation structure at the electrode-electrolyte interface differs significantly for diglyme compared to longer-chain glymes [2]. The diglyme/NaTFSI system exhibits unique interfacial features, which correlate with a higher experimental capacitance and electrochemical stability [2].
Table 1: Electrochemical Performance Comparison of P2-Na(_x)TiS(_2) in Different Electrolytes
| Electrolyte | Additional Voltage Plateaus (V) | Interlayer Expansion vs. Pristine | Capacity Retention | Key Characteristics |
|---|---|---|---|---|
| Diglyme (2G) | 2.02 / 1.77 | 106% | High (stable over 2,000 cycles) | Highly reversible, narrow voltage gap (128 mV), fast kinetics [1] |
| Propylene Carbonate (PC) | Not specified | 163% | Inferior | Largest structural expansion, formation of cracks, poor reversibility [1] |
| EC/DMC mixture | None | ~18% (contraction) | Gradual degradation upon cycling | Conventional Na+-only intercalation mechanism [1] |
Table 2: Computed Interfacial Properties of NaTFSI in Different Glymes at Graphite Electrodes
| Glyme Solvent | Glyme Chain Length (n) | Dominant Solvation Number per Na+ | Key Interfacial Feature | Experimental Capacitance |
|---|---|---|---|---|
| Diglyme | 2 | 2 molecules | Distinctly different structure from bulk | Higher |
| Triglyme | 3 | 2 molecules | Similar to bulk solvation structure | Lower |
| Tetraglyme | 4 | 1-2 molecules | Similar to bulk solvation structure | Lower |
The following protocols outline standardized procedures for investigating sodium-diglyme co-intercalation.
This protocol describes the use of operando XRD to monitor structural evolution in layered cathode materials during cycling with diglyme-based electrolytes [1].
ECD is used to complement XRD by measuring the macroscopic thickness change of the electrode during co-intercalation [1].
This protocol outlines a computational approach to study the solvation structure of sodium ions in diglyme at the graphite electrode interface [2].
The following diagram, generated using Graphviz, illustrates the integrated experimental and computational workflow for probing sodium-diglyme complexes.
Workflow for Investigating Sodium-Diglyme Complexes
This workflow integrates three parallel tracks of investigation—electrochemical experiments, computational modeling, and structural characterization—that converge to provide comprehensive mechanistic insights. The electrochemical experiments provide data on voltage profiles and macroscopic electrode swelling [1]. Computational modeling reveals molecular-level solvation structures and their behavior at the electrode interface [2]. Structural characterization directly measures atomic-level changes in the crystal lattice during co-intercalation [1]. The fusion of these datasets enables researchers to establish robust structure-property relationships, which are critical for designing improved battery materials and electrolytes.
The study of sodium-diglyme complexes reveals that solvent co-intercalation is a powerful lever for modifying electrode properties in sodium-ion batteries. The dynamic behavior of these complexes, characterized by high reversibility, fast kinetics, and unique interfacial structures, makes diglyme-based electrolytes a promising candidate for high-performance energy storage systems [1] [2].
Future research should focus on expanding the range of cathode and anode materials that exhibit reversible co-intercalation, optimizing electrolyte formulations to minimize overall expansion and electrolyte consumption, and further elucidating the long-term degradation mechanisms of these systems. The combination of advanced operando techniques and molecular-level simulations, as outlined in these protocols, will be crucial for accelerating the development of next-generation SIBs.
Replacing hydrogen (H) with deuterium (D) in diglyme's structure is a strategic tool for investigating ion solvation, primarily due to the Kinetic Isotope Effect (KIE).
A 2025 study in Nature Communications provides a excellent example of how these principles are applied in practice. The research aimed to understand the formation of a superior solid-electrolyte interphase (SEI) in sodium metal batteries using a fluorinated co-solvent [4].
1. Experimental System:
2. Application of Raman Spectroscopy:
The table below summarizes the key experimental aspects from this study.
| Aspect | Description from the Research Example |
|---|---|
| Research Objective | Understand co-solvent effect on Na+ solvation & SEI formation [4]. |
| Technique | Raman Spectroscopy [4]. |
| Key Spectral Feature | P-F stretch peak of coordinated PF₆⁻ anion at ~741 cm⁻¹ [4]. |
| Probed Information | Ion-solvent/ion-anion interactions; effect of dipole-dipole interactions [4]. |
Based on the general principles and the cited example, here is a framework you can adapt for your own investigations into ion solvation using deuterated diglyme (D-diglyme).
1. Sample Preparation
2. Data Acquisition
3. Data Analysis and Interpretation
The following diagram outlines the core workflow for such a study.
This compound is a deuterated analogue of the common solvent diglyme (diethylene glycol dimethyl ether), where all 14 hydrogen atoms are replaced by deuterium [1] [2]. Its primary application in organic synthesis is as a reaction medium for Grignard and similar organometallic reactions, where its deuterated nature is crucial for applications like NMR spectroscopy without signal interference [1] [2].
The table below summarizes its key physical and chemical properties for easy comparison:
| Property | Value for this compound | Value for Unlabelled Diglyme |
|---|---|---|
| CAS Number | 38086-00-9 [1] [3] [2] | 111-96-6 [4] |
| Molecular Formula | C₆D₁₄O₃ [1] [2] | C₆H₁₄O₃ [4] |
| Molecular Weight | 148.26 g/mol [1] [2] | 134.18 g/mol [3] |
| Appearance | Colorless oily liquid [1] | Colorless liquid [4] |
| Boiling Point | 162 °C [1] [3] | 162 °C [4] |
| Melting Point | -68 °C [3] | -64 °C to -68 °C [4] [5] |
| Density | 1.035 g/cm³ [1] [3] | 0.937 g/mL [4] |
| Purity | ≥97% atom D [1] | - |
| Primary Application | Labelled reaction medium for Grignard and similar syntheses [1] [2] | Solvent for reactions involving strong bases and organometallic reagents [4] |
Safety information is primarily available for the unlabelled compound, and similar precautions should be applied to this compound. Diglyme is classified as a substance of very high concern (SVHC) due to its properties as a reproductive toxin [4].
The table below outlines key hazard and handling information:
| Aspect | Details |
|---|---|
| GHS Hazard Statements | H226 (Flammable liquid), H360 (May damage fertility or the unborn child) [4]. |
| Physical Hazards | Flammable liquid. Above 51°C, explosive vapour/air mixtures may be formed [5]. |
| Health Hazards | May be absorbed through the skin. Mildly irritating to the eyes, skin, and respiratory tract [5]. |
| Preventive Measures | Use ventilation, local exhaust, and breathing protection. Wear protective gloves and clothing [5]. |
| Storage | Store fireproof, separated from strong oxidants. Store this compound in a refrigerator at 2-8°C [5] [1]. |
| Stability Note | The substance can form explosive peroxides. Check for peroxides prior to distillation and eliminate if found [5]. |
The following diagram illustrates the general workflow for handling and purifying diglyme, which is critical for safe and effective use in synthesis. This protocol is inferred from a procedure using unlabelled diglyme [6].
The core goal of purification is to remove key impurities, primarily water and organic residues, which can interfere with sensitive reactions, especially in electrochemistry and organometallic synthesis [1].
The table below summarizes the primary purification methods cited in the literature.
| Method | Key Steps | Key Outcomes & Effectiveness | Primary Use Case |
|---|---|---|---|
| Drying with Molecular Sieves [1] | Store "wet" diglyme over 3-Å molecular sieves for 48 hours. | Reduces water content to the 10-20 ppm range. Less effective for reversible metal deposition than distillation. | Standard drying for general use. |
| Distillation [1] [2] | Reflux and distill under reduced pressure from a drying agent (e.g., sodium, calcium hydride). Performed under an inert atmosphere (N₂). | Achieves lowest water content (<10 ppm). Essential for high-performance electrochemical applications (e.g., reversible Mg plating/stripping). Removes organic impurities. | Critical for reactions sensitive to trace water and organics (e.g., organometallics, battery electrolytes). |
| Solvent Washing [3] | Wash with a solution of ferrous sulfate (FeSO₄) or treat with triphenylphosphine. | Chemically destroys and removes potentially explosive organic peroxides. | Mitigating peroxide formation during long-term storage. |
Here are answers to common questions researchers encounter when working with diglyme.
Q1: Why is my diglyme purity insufficient for electrochemical applications like magnesium battery research? Trace water is a major culprit. Even at concentrations of 3 ppm, water can profoundly impact the reversibility of magnesium deposition and stripping, leading to passivation at the electrode interface [1]. Furthermore, commercial "as-received" diglyme contains organic impurities from its synthesis, which also prevent reversible electrochemistry [1]. For these applications, simple molecular sieve drying is often insufficient, and distillation from strong drying agents like sodium metal is recommended [1].
Q2: How should I store diglyme to prevent degradation and maintain purity? Proper storage is critical to prevent the absorption of moisture and the formation of explosive organic peroxides, a common issue with ether solvents [2] [3].
Q3: How can I test my stored diglyme for dangerous peroxide formation? A common qualitative test involves using a solution of potassium or sodium iodide in glacial acetic acid [3].
If peroxides are detected, do not use the solvent or subject it to distillation or evaporation. The solvent should be safely disposed of, or you can attempt to remove the peroxides by washing with a reducing solution like ferrous sulfate (FeSO₄) [3].
The following diagram maps out the decision-making process for selecting and implementing a purification method, based on your application's sensitivity.
Please be aware of the following safety and regulatory aspects of diglyme:
The table below summarizes the key properties and hazards of diglyme.
| Property | Value |
|---|---|
| CAS Number | 111-96-6 [1] |
| Molecular Formula | C₆H₁₄O₃ [1] |
| Boiling Point | 159.8 - 162 °C [1] [2] |
| Melting Point | -64 °C to -68 °C [1] [2] |
| Flash Point | 51 - 57 °C (closed cup) [2] [3] |
| Density | 0.937 g/mL at 25 °C [3] |
| Vapor Pressure | 0.33 kPa at 20°C [2] |
| Water Solubility | Miscible [1] |
| Hazard | Classification |
|---|---|
| Flammability | Combustible Liquid [1] [2] |
| Health Effects | Reproductive Toxin [1] [3]; May cause organ damage through skin absorption [2] |
| Peroxidation | Can form explosive peroxides upon air exposure [2] [4] |
| Decomposition | Can decompose violently at high temps/pressures or in contact with active metals [3] |
Q1: What is the most critical safety hazard when using diglyme that has been stored for a long time? The most critical hazard is the formation of explosive peroxides. Diglyme can form unstable peroxides when exposed to air and light, which may concentrate during distillation and explode spontaneously [2] [4]. Always test for peroxides before distillation or evaporation, especially with old solvent lots.
Q2: Can diglyme be absorbed through the skin? Yes. Diglyme can be absorbed through the skin in harmful quantities, and it is a recognized reproductive toxin [2] [3]. You must wear appropriate protective gloves and clothing to prevent skin contact [2].
Q3: What is the recommended procedure for disposing of waste diglyme? Collect waste solvent in sealable containers. Small spills should be absorbed with sand or an inert absorbent. All waste material must be disposed of according to local regulations as hazardous waste [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected pressure build-up or gas evolution during reaction. | Decomposition of diglyme, potentially catalyzed by active metals (e.g., Li, Na, K) or strong bases, especially at high temperatures [3]. | Review reaction components for incompatibility. Ensure temperature controls are precise. In case of pressure build-up, vacate and secure the area immediately. |
| Low reaction yield or inconsistent results in air-sensitive catalysis. | Solvent or reaction system is contaminated by air or moisture. Peroxide formation in solvent may also be interfering with catalysts [5]. | Implement strict air-free techniques (Schlenk line, glovebox). Re-distill diglyme over a drying agent (like sodium/benzophenone) under inert atmosphere immediately before use, ensuring peroxide test is negative. |
| Solvent fails purity test or shows discoloration. | Degradation due to air/light exposure or peroxide formation [4]. | Do not use. Test for peroxides. If positive, follow safe peroxide removal procedures or dispose of properly. Always store diglyme under an inert atmosphere (argon/nitrogen), in the dark, and over molecular sieves. |
This protocol outlines the procedure for safely handling diglyme under an inert atmosphere for use in air-sensitive reactions, such as organometallic catalysis [5].
Workflow Overview
The following diagram illustrates the key stages of the protocol:
Materials and Equipment
Step-by-Step Procedure
Safety Notes
The table below summarizes common problems, their root causes, and recommended solutions based on recent studies.
| Problem Phenomenon | Root Cause | Recommended Solution | Key Supporting Evidence |
|---|---|---|---|
| Poor salt diffusivity & rate capability | Strong Li-ion solvation by diglyme increases cation-cation anti-correlation, suppressing overall salt diffusion [1]. | Use monoglyme as a co-solvent instead of diglyme to reduce solvation shell size and viscosity [1]. | A 30% enhancement in salt diffusivity and 70% improvement in rate capability at 4C was observed with monoglyme [1]. |
| High electrode impedance & poor cycle life (Na|Na or Na|graphite cells) | Degradation of unstable conductive salts (especially NaTFSI), leading to excessive side reactions and thick, resistive interphases [2]. | Prefer NaOTf or NaPF6 as the conductive salt. Avoid NaTFSI and NaFSI [2]. | Performance ranking of salts: NaOTf ≥ NaPF6 > NaClO4 > NaFSI ≫ NaTFSI [2]. |
| Uncontrolled polymerization & voltage run-away (Li metal anodes) | Anionic polymerization of diglyme at the reducing potential of the Li anode, leading to high-molecular-weight, poorly conductive polymers [3]. | Introduce a cationic chain transfer agent (e.g., tris(hexafluoro-iso-propyl)phosphate, HFiP) to arrest uncontrolled polymer growth [3]. | HFiP helps form a self-limiting, stable Solid Electrolyte Interphase (SEI), preventing electrolyte darkening and Li surface blackening [3]. |
| Low ionic conductivity | High viscosity and strong coupling between diglyme and salt at high concentrations (high Li+/EO ratio) [3]. | Optimize salt concentration. A ratio (r) of Li+ to ether oxygen (EO) of r = 0.1 offered the highest conductivity across a wide temperature range [3]. | Electrolyte with r=0.1 maintained conductivity >1 mS/cm even at -30°C [3]. |
This protocol is adapted from a study investigating NaPF₆ in diglyme [4].
This protocol is based on a comparative study of various sodium salts in diglyme [2].
The table below consolidates key quantitative findings from the research for easy comparison.
| Parameter | System | Optimal Value / Observation | Experimental Conditions | Citation |
|---|---|---|---|---|
| Li+ to EO ratio (r) | Diglyme-LiNO₃ | r = 0.1 (highest conductivity, low Eₐ) | Conductivity measured from -30°C to 60°C | [3] |
| Salt Diffusivity (D𝑠𝑎𝑙𝑡) | Carbonate electrolyte + Monoglyme | +30% enhancement | LiCoO₂ symmetric cell | [1] |
| Rate Capability | Carbonate electrolyte + Monoglyme | +70% improvement at 4C | LiCoO₂ symmetric cell | [1] |
| Conductive Salt Stability (Na-cells) | Diglyme-based | Ranking: NaOTf ≥ NaPF6 > NaClO4 > NaFSI ≫ NaTFSI | Na|Na and Na|graphite cells | [2] |
The following diagram illustrates the logical relationship between electrolyte composition, microscopic interactions, and macroscopic performance, which is central to the optimization process.
Diglyme (bis(2-methoxyethyl)ether) is a glyme-based solvent known for its ability to solvate lithium ions. Its effectiveness is highly dependent on the counter-anion used in the lithium salt [1].
The table below summarizes molar conductivity values for two lithium salts in diglyme across a range of concentrations.
| Concentration (M) | LiTFSI in Diglyme (S·cm²·mol⁻¹) | LiTf in Diglyme (S·cm²·mol⁻¹) |
|---|---|---|
| 0.00001 | ~ 90 | ~ 85 |
| 0.001 | ~ 70 | ~ 60 |
| 0.1 | ~ 18 | ~ 8.5 |
| 1.0 | ~ 4 | Data not available in source |
Data adapted from comprehensive conductivity measurements [1].
The following workflow outlines the key steps for formulating and testing a diglyme-based electrolyte, from preparation to data analysis.
Workflow Stages:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Ionic Conductivity | High ion association (e.g., with LiTf), high viscosity, low salt solubility. | Switch to a more dissociative salt like LiTFSI or LiFSI [1]; use diglyme as a co-solvent to reduce viscosity [2]. |
| Poor Battery Performance | Unstable electrode-electrolyte interface; unsuitable solvation strength. | Use a fluorinated co-solvent (e.g., FDG) to stabilize the cathode interface [2]. Characterize the SEI/CEI composition. |
| Inconsistent Measurements | Moisture contamination; improper calibration of equipment. | Ensure rigorous drying of solvents/salts and perform experiments in a controlled atmosphere. Calibrate conductivity meter regularly. |
For complex formulation work, recent studies use machine learning (ML) to navigate the vast design space. A chemical foundation model called SMI-TED-IC, fine-tuned on over 13,000 experimental data points, has been used to discover novel electrolyte formulations with significantly higher conductivity [3]. This approach can suggest optimal salt-solvent-cos solvent combinations that might be non-intuitive.
The table below summarizes diglyme's basic properties and general compatibility with battery components.
| Property | Description |
|---|---|
| Chemical Name | Diethylene glycol dimethyl ether (Diglyme) [1] |
| CAS Number | 111-96-6 [1] |
| Molecular Formula | C6H14O3 [1] |
| Primary Role | Solvent in electrolyte solutions [1] |
| Key Advantage | Excellent solvating properties for metal ions, facilitates formation of stable solid-electrolyte interphase (SEI) on anodes [2] [3] |
| High-Voltage Limitation | Oxidizes at voltages exceeding ~3.9 V (vs. Na+/Na); similar limitations expected in Li-ion systems [2] |
Here are specific problems you might encounter and the experimental evidence-backed solutions.
The following diagrams illustrate the core concepts and experimental approaches for mitigating diglyme's limitations.
Mechanism of Nitrate Additive Action
High-Voltage Instability Troubleshooting Workflow
Q: Why does my sodium-ion battery with a standard diglyme-based electrolyte show large irreversible capacity and rapid failure when charged above 4.0V?
A: This is a classic symptom of diglyme solvent oxidation. Standard 1.0 M diglyme electrolytes (e.g., NaOTf in diglyme) have a low anodic stability limit, beginning to oxidize and decompose at voltages exceeding 3.9 V (vs. Na+/Na) [1]. This decomposition forms a thick, non-uniform layer of carbon-containing byproducts on the cathode surface, which impedes Na+ ion transport and causes irreversible capacity loss [1].
Diagnosis Checklist:
Q: How can I prevent diglyme oxidation to enable high-voltage operation?
A: The most effective method is to reformulate the electrolyte with a small amount of a foreign anion, such as nitrate (NO₃⁻), to passivate the reactive sites on the diglyme solvent [1].
The following table summarizes the performance difference before and after electrolyte reformulation.
| Feature | Standard Diglyme Electrolyte (1.0 M NaOTf in Diglyme) | Reformulated Diglyme Electrolyte (with 0.04 M NaNO₃) |
|---|---|---|
| Onset Oxidation Voltage | ~3.9 V (vs. Na+/Na) [1] | >4.8 V (vs. Na+/Na) [1] |
| Initial Coulombic Efficiency | ~50% [1] | ~99.3% [1] |
| Cathode Surface After Cycling | Thick, uneven byproduct layer [1] | Stable Cathode Electrolyte Interphase (CEI) [1] |
| Capacity Retention | Fails after 21 cycles [1] | 80.5% after 100 cycles [1] |
| Compatibility | Poor with high-voltage cathodes [1] | Good for various high-voltage cathode materials [1] |
This section provides a step-by-step methodology to implement the anion-mediated stabilization approach and validate its effectiveness in your lab.
Protocol 1: Reformulating the Diglyme Electrolyte
Objective: To prepare and characterize a high-voltage-stable diglyme-based electrolyte.
Materials:
Procedure:
Characterization (Optional but Recommended):
Protocol 2: Validating Performance in a Half-Cell
Objective: To electrochemically validate the oxidation resistance of the reformulated electrolyte.
Materials:
Procedure:
The diagrams below illustrate the mechanism of diglyme decomposition and stabilization. The DOT scripts are provided for your use and modification.
Diagram 1: Diglyme Oxidation Mechanism & Problem
This diagram shows how standard diglyme electrolytes decompose at high voltage.
Diagram 2: Anion-Mediated Stabilization Solution
This diagram illustrates how nitrate anions prevent decomposition and form a stable interface.
I hope this technical support guide provides a clear path to resolving diglyme decomposition in your experiments. The reformulation strategy is elegant as it requires only a minor additive to enable a major performance improvement.
Here are answers to some common questions researchers have about this topic:
Q1: What is the fundamental principle behind using solvents like diglyme to enhance sodium-ion diffusion? The core idea is competitive coordination. In simple terms, by using a blend of solvents with different solvation strengths and molecular sizes, you can tailor the solvation shell around the sodium ion (Na⁺). This can lead to a smaller, more stable solvation structure that diffuses more easily and can lower the energy barrier for intercalation into electrode materials [1].
Q2: I've achieved high capacity, but my co-intercalation potential is too high (~0.7V), reducing the full-cell voltage. How can I lower this? A high co-intercalation potential is a common challenge. Recent research suggests a strategy of synergistically competitive coordination [1]. You can try incorporating a co-solvent that is both small in size and has weak solvation power (e.g., dimethoxymethane, DMM) into your standard ether solvent (e.g., DME). This approach competitively reduces the number and size of solvent molecules co-intercalating with Na⁺, which can significantly lower the potential. One study reported a reduction from 0.58 V in pure DME to 0.4 V in an optimized DME:DMM blend, without sacrificing rate capability [1].
Q3: Why is the initial Coulombic efficiency (ICE) of my carbon anode low, and how can electrolyte design help? Low ICE is often due to irreversible sodium trapping at structural defects in the anode and continuous solid electrolyte interphase (SEI) formation [2]. While electrolyte design alone may not fully solve this, strategies that promote a stable and compact SEI are crucial. Furthermore, the competitive coordination strategy mentioned above can lead to a "milder intercalation mechanism," which may reduce irreversible reactions at the interface [1]. Pre-sodiation is a widely adopted strategy to compensate for initial ICE loss [2].
Use the following table to diagnose and address common experimental issues.
| Problem | Possible Cause | Suggested Solution & Experimental Considerations |
|---|---|---|
| High Co-intercalation Potential | Solvent molecules in Na⁺ solvation shell are too large or too many, leading to strong repulsion in graphite layers [1]. | Blend in a small-weak co-solvent. Test solvents like DMM. Systematically vary the volume ratio (e.g., DME:DMM from 1:1 to 1:2). Use CV and GITT to monitor potential shift [1]. |
| Rapid Capacity Fade | Unstable SEI; excessive decomposition of electrolyte components; structural degradation of anode from large solvated ions. | Optimize electrolyte formulation and consider additives. Evaluate SEI stability via long-term cycling. Characterize electrode morphology post-cycling. Ensure co-solvent has sufficient cathodic stability [1]. |
| Poor Rate Capability | Sluggish Na⁺ diffusion kinetics; high viscosity of electrolyte. | Verify competitive coordination effect. The blend should maintain high ionic conductivity. Test rate performance across specific currents (e.g., 0.1 A g⁻¹ to 5 A g⁻¹). A well-designed system should retain high capacity at 5 A g⁻¹ [1]. |
| Low Initial Coulombic Efficiency (ICE) | Irreversible sodium ion trapping in anode defects; excessive SEI formation. | Focus on anode material structure and pre-sodiation. While electrolyte engineering helps, also optimize anode synthesis to minimize unstable defects. Consider pre-sodiation treatments as a common mitigation strategy [2]. |
This protocol is adapted from recent literature investigating competitive coordination in dilute ether electrolytes for graphite anodes [1].
1. Objective To lower the sodium co-intercalation potential in a graphite anode by formulating an electrolyte based on a mixture of a strong solvent (Diglyme) and a small-weak co-solvent.
2. Materials
3. Methodology
The workflow and mechanism behind this protocol can be visualized as follows:
The table below summarizes the key decomposition pathways and conditions identified in recent research.
| Decomposition Pathway | Triggering Conditions | Experimental Evidence & Key Findings |
|---|---|---|
| Chemical decomposition by reactive Mg+ species [1] | During electrochemical cycling (e.g., Mg deposition), via transient, partially reduced Mg monocations (Mg2+ → Mg+). | DFT calculations show exergonic decomposition pathways when diglyme coordinates to Mg+. Stability is largely dictated by the kinetic barrier to decomposition [1]. |
| Thermal decomposition [2] | Elevated temperatures (e.g., 158°C) at electrode-electrolyte interface; simulated with nano-sized MgV2O4 and Mg(TFSI)2/diglyme electrolyte. | In situ 13C MAS NMR identified new carbonaceous species, confirming decomposition of diglyme molecules. This is a major pathway convoluted with redox reactions during cycling [2]. |
| Anodic Oxidation [3] | At the cathode interface, especially with high-voltage materials. While not quantified for Mg, diglyme is considered to have a relatively low anodic limit. | In Li-metal systems, diglyme is classified as a strong solvating solvent that can destabilize the electrolyte at the anode. Its stability window is lower than that of sulfones or fluorinated ethers [1] [3]. |
Here are detailed methodologies from the research to help you experimentally probe diglyme stability.
This protocol uses computational and experimental methods to assess susceptibility to reduction by reactive intermediates [1].
Computational Method (DFT Calculations):
Experimental Method (Cyclic Voltammetry - CV):
This protocol uses solid-state NMR to detect thermal decomposition products [2].
This section addresses specific issues you might encounter.
Q: My diglyme-based Mg electrolyte shows high overpotential and poor Coulombic efficiency during cycling. What is the likely cause?
Q: My battery capacity degrades rapidly after many cycles, especially at higher operating temperatures. Why?
Q: How can I improve the stability of my diglyme-based electrolyte?
The Graphviz diagram below illustrates the logical workflow for investigating diglyme stability and the primary decomposition mechanisms.
The table below summarizes the key comparative properties of Propylene Carbonate (PC) and Diglyme (DG) based on the search results, particularly highlighting findings from a 2023 study on sodium solvation. [1]
| Property | Propylene Carbonate (PC) | Diglyme (DG) | Notes & Implications |
|---|---|---|---|
| Reaction Entropy of Na⁺ Deposition (ΔRS) | ~ 0 J mol⁻¹ K⁻¹ (Highly Positive) [1] | Large Positive Value [1] | A more positive entropy suggests a more disordered system after solvation. PC's near-zero value implies a unique, highly ordered solvation structure. |
| Solvation Structure | Likely strong, well-defined solvation shell [1] | Less ordered solvation structure [1] | The entropy data indicates PC forms a more stable and rigid solvation shell around Na⁺ ions. |
| Electrochemical Stability | Less stable at Na/Na⁺ potential [1] | More stable at Na/Na⁺ potential [1] | DG's superior stability against reduction is crucial for forming a better Solid Electrolyte Interphase (SEI) in sodium metal batteries. |
| Dielectric Constant (εr) | 64 [2] | Information Missing | PC's high dielectric constant makes it a high-polarity solvent, effective at solvating ions and increasing electrolyte conductivity. [2] |
| Dipole Moment | 4.9 D [2] | Information Missing | PC's high dipole moment confirms its high polarity, classifying it as a strong polar, aprotic solvent. [2] |
| Viscosity | Information Missing | Information Missing | PC is often mixed with low-viscosity solvents (like DMC) to improve ion transport. [2] [3] |
| General Solvent Nature | Polar Aprotic [2] [3] | Polar Aprotic (inferred) | Both are classified as polar aprotic solvents, suitable for electrochemistry. |
The core comparative data comes from a 2023 study that investigated the entropic contributions to sodium solvation, which is key to understanding solvent stability in battery applications. [1]
The following diagram illustrates the logical relationship and experimental observation derived from this study.
The differing solvation properties lead to direct practical consequences, especially in the field of energy storage:
The search results do not contain a direct comparison with This compound. This compound is the perdeuterated version of the molecule, where all hydrogen atoms are replaced with deuterium. The primary use of deuterated solvents is in Nuclear Magnetic Resonance (NMR) spectroscopy, as deuterium has a different magnetic moment than hydrogen and does not interfere with the measurement of proton (1H) NMR signals.
While the fundamental chemical and solvation properties are expected to be very similar to regular diglyme, deuterated compounds can exhibit a known kinetic isotope effect. This means that bonds involving deuterium are slightly stronger and harder to break than those involving hydrogen, which can lead to subtly different reaction rates. This effect is not typically a primary concern in bulk solvation studies but could be relevant in detailed kinetic analyses.
The table below summarizes the key experimental findings for diglyme-based electrolytes when used with graphite anodes against sodium and lithium metal.
| Feature | Sodium (Na) with Diglyme | Lithium (Li) with Diglyme |
|---|---|---|
| Graphite Anode Performance | Reversible intercalation [1] | Exfoliation upon extended cycling [1] |
| Specific Capacity | ~80 mAh/g [1] | Very low (<35 mAh/g) [1] |
| Cycle Life | >1000 cycles with >99% reversibility [1] | Inferior, not sustainable [1] |
| Core Mechanism | Solvent co-intercalation forming ternary Graphite Intercalation Compounds (GICs) [1] | Unstable intercalation [1] |
| Coordination Structure (NMR) | Two diglyme molecules coordinate to each Na⁺ [2] [3] | Information not specified in search results |
| Molecular Dynamics (NMR) | At room temperature, weak coordination and rotation around the O-Na axis [2] [3] | Information not specified in search results |
| Preferred Conductive Salts | NaOTf, NaPF₆ [4] | Information not specified in search results |
| Impact on Ion Diffusion | Active motion of complexes favors Na⁺ diffusion [2] [3] | Information not specified in search results |
The following experimental details are primarily derived from solid-state NMR studies, which provide direct evidence of the co-intercalation mechanism and molecular behavior.
The following diagram illustrates the distinct intercalation mechanisms and molecular dynamics of sodium-diglyme and lithium-diglyme complexes in graphite, as revealed by NMR studies.
The diagram highlights the critical difference: the formation of a stable, dynamic sodium-diglyme complex that enables reversible intercalation, contrasted with the unstable lithium-diglyme interaction that leads to structural degradation.
The experimental data clearly shows that diglyme-based electrolytes are a highly promising avenue for developing sodium-ion batteries, particularly for enabling the use of cost-effective graphite anodes. The solvent co-intercalation mechanism, which is a failure mode for lithium, is the key to success for sodium, leading to excellent cycle life and reversibility [1].
For lithium-ion systems, the co-intercalation of diglyme is detrimental, causing exfoliation of the graphite layers. Therefore, this electrolyte is not a suitable candidate for conventional LIBs with graphite anodes [1].
The distinct behaviors underscore the importance of understanding specific ion-solvent-host interactions in battery design. The insights from these studies on sodium systems could be valuable for improving other carbon-based anodes.
| Property / Aspect | Diglyme (Diethylene glycol dimethyl ether) | DMSO (Dimethyl sulfoxide) | PC (Propylene Carbonate) | EC/DMC (Ethylene Carbonate/ Dimethyl Carbonate) |
|---|---|---|---|---|
| Chemical Formula | C₆H₁₄O₃ [1] | C₂H₆OS [1] | C₄H₆O₃ | Mixture |
| Molecular Weight (MW) | 134.17 [1] | 78.13 [1] | 102.09 | - |
| Boiling Point (°C) | 162 [1] | 189 [1] | 242 | - |
| Density (g/mL) | 0.943 [1] | 1.092 [1] | 1.2 | - |
| Viscosity | Low (in EHA-diglyme absorbent) [2] | Low (1.99 mPa·s at 298K) [2] | High | Medium |
| Electrochemical Stability (vs. Na⁺/Na) | ~3.9 V (Baseline) [3] | Information Missing | Co-intercalates, causes large expansion (~163%) [4] | Conventional intercalation, minimal expansion [4] |
| Performance in SIBs | With additive: Stable to >4.8 V, enables solvent co-intercalation [3] [4] | Information Missing | Poor long-term cycling, large structural expansion [4] | Standard performance, plateaus degrade over time [4] |
| Performance in CO₂ Capture | Good absorption/desorption with EHA, but hampered by water; Reproductive toxicity concern [2] | Good absorption/desorption with EHA, lower energy consumption, no reproductive toxicity [2] | Information Missing | Information Missing |
| Key Advantages | High reversibility in co-intercalation; Fast kinetics [4] | High boiling point, low vapor pressure, environmentally friendly [2] | Information Missing | Industry standard for conventional intercalation [4] |
| Key Limitations | Low oxidation stability (without modification); Reproductive toxicity [3] [2] | Information Missing | Causes extreme electrode expansion, inferior cycle life [4] | Lower rate capability vs. optimized diglyme systems [4] |
The following experimental findings highlight how diglyme's performance is evaluated and enhanced in specific applications.
The diagram below summarizes the key experimental workflow for evaluating and improving diglyme-based electrolytes in battery research, as detailed in the studies.
The key study investigates a ternary graphite intercalation compound, which is relevant for sodium-ion battery anodes. The following table summarizes the core findings validated by ²H NMR on diglyme-d₁₄ [1].
| Aspect Investigated | Experimental Method | Key Finding |
|---|---|---|
| Molecular Dynamics | Variable-temperature ²H Solid-State NMR | Two diglyme molecules coordinate rigidly with each Na⁺ ion at low temperatures (below 233 K), with only methyl group rotation. |
| Coordination Structure & Mobility | Variable-temperature ²H Solid-State NMR | At room temperature, diglyme coordinates weakly to Na⁺ through one oxygen atom and rotates around the O-Na axis. |
| Functional Implication | Analysis of NMR data | The active motion of the sodium-diglyme complex facilitates sodium ion diffusion within the graphite structure. |
Here is a step-by-step methodology for the ²H NMR validation of sodium ion solvation with diglyme-d₁₄, based on the published research [1].
Step 1: Sample Synthesis
Step 2: NMR Data Acquisition
Step 3: Spectral Analysis & Interpretation
This experimental workflow for validating the solvation structure is outlined in the following diagram:
While the data for a direct side-by-side comparison of diglyme with other solvents is limited in the provided results, the broader literature confirms the power of NMR in this field.
The table below summarizes key data from a developmental toxicity study in rats and essential safety information, which forms a basis for understanding the compound's handling requirements [1] [2].
| Property/Aspect | Details and Experimental Data |
|---|
| Chemical Identity | Name: Diethylene glycol dimethyl ether; Diglyme CAS No.: 111-96-6 Formula: C6H14O3 [2] | | Developmental Toxicity (Rat Study) | Protocol: Inhalation exposure (0, 25, 100, or 400 ppm) for 6 hours/day on gestation days 7-16. Finding at 400 ppm: 100% embryo lethality (all litters resorbed). Finding at 100 ppm: Significant fetal toxicity (decreased fetal weight). Finding at 25 ppm: Increased incidence of skeletal variations (e.g., delayed ossification). Conclusion: No observed effect level (NOEL) for the dam was 25 ppm, but no clear NOEL was established for the conceptus [1]. | | GHS Hazard Classification | Reproductive Toxicity (Category 1B): H360FD - May damage fertility. May damage the unborn child. Flammable Liquids (Category 3): H226 - Flammable liquid and vapor. [2] | | Safe Handling Procedures | Personal Protection: Use in a fume hood, avoid vapor inhalation, and wear safety glasses, flame-retardant antistatic clothing, and appropriate respiratory protection (Filter A for organic vapors). Storage: Keep container tightly closed in a well-ventilated place away from ignition sources. Test for peroxide formation periodically. [2] |
The search results only list this compound as a commercially available reference material but provide no data on its chemical properties, reactivity, or isotope effects [2]. Therefore, a quantitative comparison with standard diglyme is not possible with the current information.
For transparency, here is the detailed methodology from the key developmental toxicity study referenced above [1]:
The following diagrams use the DOT language to visualize the experimental workflow and the primary hazard relationships of diglyme.
This diagram outlines the key steps in the developmental toxicity study of diglyme in rats [1].
This diagram summarizes the primary hazards associated with diglyme and the corresponding critical safety measures [2].